Introduction: The Versatility of a Powerful Silylating Agent
Introduction: The Versatility of a Powerful Silylating Agent
An In-depth Technical Guide to 1,3-Bis(trimethylsilyl)urea (BSU)
1,3-Bis(trimethylsilyl)urea (BSU), also known as N,N'-Bis(trimethylsilyl)urea, is a highly effective and versatile silylating agent used extensively in organic synthesis, pharmaceutical development, and analytical chemistry.[1][2][3] Its utility stems from its powerful ability to introduce trimethylsilyl (TMS) groups onto a variety of functional groups, thereby protecting them during subsequent reaction steps.[4][5] Unlike many other silylating agents, BSU often operates under neutral conditions and offers a distinct advantage: its primary byproduct is urea, which is insoluble in many common organic solvents and can be easily removed by filtration.[4] This simplifies reaction workups and purification, making it an invaluable tool for chemists aiming for high efficiency and purity.
This guide provides a comprehensive overview of BSU, from its fundamental properties and synthesis to its mechanistic action and diverse applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Profile
BSU is a white, crystalline solid that is sensitive to moisture, slowly decomposing in the presence of moist air.[1][6] Understanding its physical and spectroscopic characteristics is fundamental to its correct handling and application in a laboratory setting.
Core Properties
A summary of the key physicochemical properties of 1,3-Bis(trimethylsilyl)urea is presented below.
| Property | Value | Source |
| Molecular Formula | C₇H₂₀N₂OSi₂ | [6] |
| Molecular Weight | 204.42 g/mol | [6] |
| CAS Number | 18297-63-7 | [6] |
| Appearance | White crystalline powder | [1][7] |
| Melting Point | 219-221 °C (lit.) | [1] |
| Solubility | Soluble in pyridine; reacts with water | [1] |
Spectroscopic Data
The identity and purity of BSU can be confirmed through standard spectroscopic techniques.
| Spectroscopy | Key Peaks / Signals |
| ¹H NMR | A single, sharp peak corresponding to the protons of the trimethylsilyl groups. |
| ¹³C NMR | Signals corresponding to the carbons of the trimethylsilyl groups and the carbonyl carbon. |
| IR (Infrared) | Characteristic absorptions for N-H stretching, C=O stretching, and Si-C bonds. |
| Mass Spec (EI) | Molecular ion peak (M⁺) and characteristic fragmentation patterns including a top peak at m/z 147.[6] |
Synthesis of 1,3-Bis(trimethylsilyl)urea
BSU can be synthesized with high efficiency through the reaction of urea with a suitable silylating agent, most commonly hexamethyldisilazane (HMDS). The reaction is typically catalyzed by an ammonium salt, such as ammonium sulfate or ammonium chloride, which significantly accelerates the reaction rate and allows for lower operating temperatures.[8] This method provides near-quantitative yields of high-purity BSU.[8]
Reaction Diagram: Synthesis of BSU
Caption: Synthesis of BSU from urea and hexamethyldisilazane.
Experimental Protocol: Synthesis of BSU
This protocol is adapted from established industrial processes.[8]
-
Setup: To a reaction vessel equipped with a reflux condenser and a mechanical stirrer, add hexamethyldisilazane (HMDS).
-
Addition of Reactants: Add urea and a catalytic amount of ammonium sulfate (e.g., ~0.1-0.5% by weight relative to urea).
-
Reaction: Heat the mixture to reflux (approximately 125°C). The evolution of ammonia gas, which begins around 80°C, indicates the start of the reaction.
-
Monitoring: Continue refluxing until the evolution of ammonia ceases, which typically takes 1-2 hours.
-
Isolation: Cool the reaction mixture. The product, BSU, will precipitate.
-
Purification: Filter the solid product and dry it under vacuum to yield BSU with a purity often exceeding 99%.[8]
Mechanism of Silylation
BSU functions as a potent TMS donor. The silylation of a protic substrate, such as an alcohol (R-OH), proceeds through a nucleophilic attack on one of the silicon atoms of BSU. The oxophilicity of silicon makes it highly susceptible to attack by oxygen-containing functional groups.[5] The reaction is driven forward by the formation of the highly stable and insoluble urea byproduct.
Diagram: General Silylation Mechanism
Caption: General mechanism of alcohol silylation using BSU.
Advantages of BSU as a Silylating Agent
BSU offers several key advantages over other common silylating agents.
| Feature | 1,3-Bis(trimethylsilyl)urea (BSU) | N,O-Bis(trimethylsilyl)acetamide (BSA) | Hexamethyldisilazane (HMDS) |
| Silylating Power | Very High | Very High | Moderate; often requires catalyst |
| Reaction Conditions | Typically neutral, no catalyst needed | Neutral | Requires acid or base catalyst |
| Byproduct | Urea (solid, insoluble) | N-(trimethylsilyl)acetamide (liquid) | Ammonia (gas) |
| Workup | Simple filtration | Distillation or chromatography | Neutralization and extraction |
| Cost | Low to moderate | Moderate | Low |
The primary advantage of BSU is the formation of solid urea, which can be easily filtered off, dramatically simplifying product isolation.[4] This is particularly beneficial in large-scale industrial applications, including the production of semi-synthetic penicillins and cephalosporins.[9]
Applications in Research and Drug Development
BSU's robust and efficient silylating capability makes it a versatile reagent in numerous scientific fields.
Workflow for a Typical Silylation Reaction
Caption: A standard laboratory workflow for silylation using BSU.
Protection of Functional Groups
BSU is highly effective for the temporary protection of hydroxyl, carboxylic acid, and amine functional groups.[2][10] This prevents unwanted side reactions during subsequent synthetic steps.
-
Alcohols and Phenols: Primary, secondary, and tertiary alcohols are readily converted to their corresponding TMS ethers. This strategy is foundational in natural product synthesis.
-
Carboxylic Acids: Acids are converted to TMS esters, which are less acidic and more soluble in organic solvents. This is useful for esterification or amide coupling reactions.
-
Amines and Amides: Primary and secondary amines can be silylated to protect the N-H bond, modulating their reactivity.
General Protocol for Silylation of an Alcohol:
-
Dissolve the alcohol (1.0 eq) in a dry, aprotic solvent like dichloromethane or acetonitrile.
-
Add BSU (0.5-0.6 eq for each hydroxyl group) to the solution.
-
Stir the mixture at room temperature or warm gently (40-60°C) for 1-4 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and filter off the precipitated urea.
-
Wash the urea cake with a small amount of the solvent.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude TMS-protected alcohol, which can be used directly or purified further.
Pharmaceutical and Agrochemical Synthesis
BSU's efficiency and mild reaction conditions are highly valued in the synthesis of complex, sensitive molecules like active pharmaceutical ingredients (APIs) and agrochemicals.[2][11]
-
Antibiotics: It plays a role in the industrial synthesis of semi-synthetic β-lactam antibiotics, such as penicillins and cephalosporins, by protecting carboxylic acid groups during side-chain acylation.[9]
-
Drug Discovery: In medicinal chemistry, urea derivatives are a significant class of compounds with diverse biological activities.[12][13] BSU can be a key reagent in the synthetic pathways leading to these complex structures.
-
Pesticides and Herbicides: BSU is used in the manufacturing of various agrochemicals where protection of functional groups is necessary.[2]
Analytical Chemistry
In analytical techniques like gas chromatography (GC) and mass spectrometry (MS), many polar compounds (e.g., sugars, amino acids, steroids) are non-volatile.[4][10] Silylation with BSU converts polar -OH, -COOH, and -NH₂ groups into non-polar -O-TMS, -COO-TMS, and -N-TMS groups. This process, known as derivatization, increases the volatility and thermal stability of the analytes, enabling their analysis by GC-MS.[3]
Material Science
BSU is also finding applications in material science. It can be used to modify surfaces containing hydroxyl groups, such as silica or metal oxides, rendering them hydrophobic.[14] This is useful for creating water-repellent coatings and improving the adhesion of polymers to inorganic substrates. Furthermore, BSU can serve as a precursor or additive in the synthesis of specialized silicon-containing polymers and composites, enhancing their thermal stability and mechanical properties.[3][14]
Safety and Handling
While BSU is a highly useful reagent, proper safety precautions are essential.
-
Hazards: BSU is classified as a flammable solid and is sensitive to moisture.[6] It can be irritating upon contact with the skin, eyes, or respiratory tract.[6]
-
Handling: Always handle BSU in a well-ventilated fume hood.[15] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]
-
Storage: Store BSU in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials like strong oxidizing agents.[7][15]
Conclusion
1,3-Bis(trimethylsilyl)urea is a cornerstone silylating agent in modern chemistry. Its high reactivity, coupled with the practical advantage of forming an easily removable solid byproduct, ensures its continued and widespread use. For drug development professionals and synthetic chemists, BSU provides a reliable and efficient method for protecting functional groups, streamlining complex synthetic routes, and enabling the creation of novel molecules. From industrial-scale antibiotic production to advanced material science, BSU's versatility and effectiveness make it an indispensable reagent in the scientist's toolkit.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 87562, 1,3-Bis(trimethylsilyl)urea. Available at: [Link]
-
Heaney, H. (1998). The Use of Bis(trimethylsilyl)acetamide and Bis(trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. Available at: [Link]
- Speier, J. (1976). Process for preparing bis-(trimethylsilyl-)urea. U.S. Patent No. 3,992,428. Google Patents.
-
Ningbo Inno Pharmchem Co.,Ltd. (2023). Exploring the Applications of Bis(trimethylsilyl)urea in Specialty Material Science. Inno Pharmchem. Available at: [Link]
-
Heaney, H. (1998). The Use of Bis(trimethylsilyl)acetamide and Bis (trimethylsilyl)urea for Protection and as Control Reagents in Synthesis. ResearchGate. Available at: [Link]
-
Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Available at: [Link]
-
Gelest, Inc. (n.d.). Silylation: Chemistry and Commercial Applications. ResearchGate. Available at: [Link]
-
Prism Scientific. (n.d.). 1,3-Bistrimethylsilyl Urea: A Versatile Reagent for Chemical Synthesis. Available at: [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis and Applications of N,N'-Bis(trimethylsilyl)urea (BSU). Available at: [Link]
-
K. Y. (2021). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Center for Biotechnology Information. Available at: [Link]
-
Aggarwal Mercantiles. (n.d.). 1,3 Bis(trimethylsilyl) Urea. IndiaMART. Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). Urea, 2TMS derivative. NIST Chemistry WebBook. Available at: [Link]
-
Royal Society of Chemistry. (2013). Orthohalogen substituents dramatically enhance hydrogen bonding of aromatic ureas - Supporting Information. Available at: [Link]
-
MDPI. (2023). Evaluation of the Therapeutic Potential of Sulfonyl Urea Derivatives as Soluble Epoxide Hydrolase (sEH) Inhibitors. Available at: [Link]
-
GlobalChemMall. (n.d.). China Low Price 1,3-Bis(Trimethylsilyl)Urea Manufacturers, Suppliers. Available at: [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. YouTube. Available at: [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 91753413, Urea, TMS. Available at: [Link]
Sources
- 1. 1,3-Bis(trimethylsilyl)urea | 18297-63-7 [chemicalbook.com]
- 2. m.indiamart.com [m.indiamart.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3-Bis(trimethylsilyl)urea | C7H20N2OSi2 | CID 87562 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. US3992428A - Process for preparing bis-(trimethylsilyl-)urea - Google Patents [patents.google.com]
- 9. diverdi.colostate.edu [diverdi.colostate.edu]
- 10. An In-Depth Guide to Silylation Reagents: Applications and Benefits [cfsilicones.com]
- 11. nbinno.com [nbinno.com]
- 12. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. nbinno.com [nbinno.com]
- 15. fishersci.com [fishersci.com]
